molecular formula C14H15N7O3 B2570831 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1902980-27-1

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2570831
CAS No.: 1902980-27-1
M. Wt: 329.32
InChI Key: SDZWLGAFUKSALS-UHFFFAOYSA-N
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Description

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates multiple pharmacophores, including a 1,2,4-oxadiazole ring and a 1-methyl-1H-1,2,3-triazole-4-carboxamide group, linked via a methylene bridge to a 6-ethoxypyridine moiety. The 1,2,4-oxadiazole scaffold is recognized as a bioisostere for ester and amide functionalities, often employed to improve metabolic stability and pharmacokinetic properties in lead compounds . Similarly, the 1,2,3-triazole core is frequently utilized in chemical biology for its stability and potential to engage in hydrogen bonding. Researchers can leverage this compound as a key intermediate or a core scaffold in the design and synthesis of novel small-molecule libraries. Its structure suggests potential applicability in developing probes for various biological targets, including kinases and other enzymes, where such heterocyclic systems are commonly found. Patents demonstrate that complex molecules featuring these heterocyclic rings are investigated for a range of therapeutic areas, such as metabolic disorders, cardiovascular diseases, and oncology . The presence of the 6-ethoxypyridine subunit may influence the compound's solubility and its ability to participate in π-Stacking interactions within enzyme binding pockets. This product is provided for research purposes as a high-purity solid. It is intended for in vitro analysis and chemical synthesis applications only. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O3/c1-3-23-11-5-4-9(6-15-11)13-17-12(24-19-13)7-16-14(22)10-8-21(2)20-18-10/h4-6,8H,3,7H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZWLGAFUKSALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CN(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature regarding its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity:

  • Molecular Formula : C18H18N6O3
  • Molecular Weight : 394.4 g/mol
  • Key Functional Groups : Triazole ring, oxadiazole moiety, and pyridine derivative.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The triazole and oxadiazole rings are known to inhibit specific enzymes such as kinases and phosphatases, which play crucial roles in cell signaling pathways.
  • Antimicrobial Properties : Similar compounds have shown significant antibacterial and antifungal activities, suggesting that this compound may exhibit similar properties through disruption of microbial cell functions.
  • Anticancer Activity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, possibly through induction of apoptosis or inhibition of tumor growth.

Antimicrobial Activity

Research has indicated that compounds with oxadiazole moieties often exhibit antimicrobial properties. For instance:

Compound NameStructural FeaturesBiological Activity
N-(2-(5-(2-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-3-yl)phenyl)acetamideContains oxadiazole ringAntibacterial
N-(4-Methylthiazol-2-yl)benzamideSimilar structureAntifungal

These findings suggest that N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)-1-methyl-1H-triazole could potentially exhibit similar antimicrobial effects.

Anticancer Activity

Several studies have explored the anticancer potential of related compounds. For example:

  • In vitro Studies : Compounds similar in structure to N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)-1-methyl-1H-triazole have demonstrated cytotoxicity against breast cancer and leukemia cell lines.
  • Mechanism : The proposed mechanism involves the inhibition of cancer cell proliferation through apoptotic pathways.

Case Study 1: Anticancer Efficacy

A study conducted on a series of triazole derivatives showed that compounds with a similar structural framework exhibited significant growth inhibition in MCF7 (breast cancer) cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Testing

In another study assessing the antimicrobial efficacy of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, compounds demonstrated a minimum inhibitory concentration (MIC) in the range of 10–50 µg/mL. It is hypothesized that the presence of the ethoxy group enhances membrane permeability leading to increased bioactivity.

Comparative Analysis with Similar Compounds

To better understand the potential of N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)-1-methyl-1H-triazole, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-AryltriazolesAryl groups on triazoleAnticancer
Oxadiazole DerivativesOxadiazole coreAntimicrobial

This comparison illustrates that while there are commonalities in structure and activity among these compounds, the unique combination of functional groups in N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)-1-methyl-1H-triazole may confer distinct biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several classes of heterocyclic molecules, including pyrazole-carboxamides, oxadiazole-propionamides, and triazole-containing derivatives. Below is a detailed comparison based on substituent effects, physicochemical properties, and synthetic approaches:

Structural Analogues from Pyrazole-Carboxamide Derivatives ()

Compounds 3a–3p in are pyrazole-carboxamides with chloro, cyano, and aryl substituents. Key differences include:

  • Core Heterocycle: The target compound uses a 1,2,4-oxadiazole and triazole system, whereas 3a–3p are based on pyrazole.
  • Substituent Effects : The ethoxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., Cl, CN) in 3b–3e . This difference may influence solubility and binding affinity in biological systems.
  • Synthetic Yields : Analogous coupling reactions for pyrazole-carboxamides yield 62–71% , suggesting similar efficiency if the target compound is synthesized via comparable methods.

CB2-Selective Oxadiazole-Propionamides ()

Compounds 6a–6e in share the 1,2,4-oxadiazole core but differ in substitution patterns:

  • Aryl Substituents : 6a–6e feature nitro, bromo, or fluoro groups on pyridine/phenyl rings, whereas the target compound has an ethoxy group. The ethoxy group’s larger steric bulk and electron-donating nature may reduce binding to hydrophobic pockets compared to smaller halogens .

Triazole-Containing Patented Compounds ()

The patented compounds in include trifluoromethylpyrazole-triazole hybrids. Key distinctions:

  • Electron-Withdrawing Groups : The patents emphasize trifluoromethyl and chloro substituents, which enhance electronegativity and metabolic resistance. The target compound’s ethoxy group may confer softer electronic properties, favoring different metabolic pathways.

Table 1: Comparative Analysis of Key Compounds

Compound Class Core Structure Key Substituents Yield (%) Melting Point (°C) Notable Properties
Target Compound Oxadiazole-Triazole 6-ethoxy-pyridine N/A N/A High lipophilicity, H-bond donor
Pyrazole-Carboxamides Pyrazole Cl, CN, aryl 62–71 123–183 Electron-withdrawing substituents
Oxadiazole-Propionamides Oxadiazole NO₂, Br, F N/A N/A CNS-targeted, nitro/halogen
Patented Triazoles Pyrazole-Triazole CF₃, Cl N/A N/A High electronegativity

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